Product packaging for 2,2-Dimethoxy-4-methyl-1,3-dioxolane(Cat. No.:CAS No. 60528-13-4)

2,2-Dimethoxy-4-methyl-1,3-dioxolane

Cat. No.: B14607715
CAS No.: 60528-13-4
M. Wt: 148.16 g/mol
InChI Key: NVHNHRSGZLOXNP-UHFFFAOYSA-N
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Description

2,2-Dimethoxy-4-methyl-1,3-dioxolane is a specialized cyclic acetal compound of significant value in synthetic organic chemistry. As part of the 1,3-dioxolane family, its primary research application lies in its role as a protecting group for aldehydes and ketones . The acetal moiety is stable under a wide range of conditions, including basic environments and in the presence of various nucleophiles, allowing for selective reactions to be carried out on other functional groups within a complex molecule . Deprotection to regenerate the original carbonyl compound can typically be achieved through acid-catalyzed hydrolysis . Beyond protection, 1,3-dioxolane derivatives are important intermediates and final products in the pharmaceutical, fragrance, and polymer industries, with some members of this class demonstrating notable biological activity . Researchers utilize this compound to explore new synthetic methodologies, develop novel polymers, and investigate structure-activity relationships. This product is intended for research and development purposes exclusively in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O4 B14607715 2,2-Dimethoxy-4-methyl-1,3-dioxolane CAS No. 60528-13-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60528-13-4

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

2,2-dimethoxy-4-methyl-1,3-dioxolane

InChI

InChI=1S/C6H12O4/c1-5-4-9-6(7-2,8-3)10-5/h5H,4H2,1-3H3

InChI Key

NVHNHRSGZLOXNP-UHFFFAOYSA-N

Canonical SMILES

CC1COC(O1)(OC)OC

Origin of Product

United States

Reactivity Profiles and Mechanistic Elucidations of 2,2 Dimethoxy 4 Methyl 1,3 Dioxolane

Fundamental Reaction Pathways

The reactivity of 2,2-Dimethoxy-4-methyl-1,3-dioxolane is primarily centered around the electrophilic carbon atom at the 2-position, which is bonded to two oxygen atoms within the ring and two exocyclic methoxy (B1213986) groups. This structural feature governs its behavior in nucleophilic substitution, oxidation-reduction, and ring-opening reactions.

Nucleophilic Substitution Reactions

Cyclic acetals like this compound are generally stable to nucleophiles and bases. organic-chemistry.org However, under acidic conditions, the acetal (B89532) can be activated towards nucleophilic attack. The protonation of one of the oxygen atoms enhances the electrophilicity of the C2 carbon, facilitating substitution.

While direct nucleophilic substitution at the C2 position to displace a methoxy group is not a common pathway for simple acetals under neutral or basic conditions, reactions can be induced. For instance, the use of a benzotriazole (B28993) reagent derived from 2-ethoxydioxolane with Grignard or organozinc reagents suggests that related dioxolanes can act as electrophilic formylating agents after suitable activation. organic-chemistry.org This implies that under specific synthetic protocols, the C2 carbon of this compound could be a target for carbon-carbon bond formation.

Table 1: Illustrative Nucleophilic Substitution Reactions

NucleophileReagent/ConditionsExpected Product
Grignard Reagent (R-MgX)Lewis Acid Catalyst2-alkyl-2-methoxy-4-methyl-1,3-dioxolane
Organolithium (R-Li)Lewis Acid Catalyst2-alkyl-2-methoxy-4-methyl-1,3-dioxolane
Cyanide (e.g., TMSCN)Lewis Acid Catalyst2-cyano-2-methoxy-4-methyl-1,3-dioxolane

Oxidation and Reduction Transformations

The dioxolane ring is relatively stable to a range of oxidizing and reducing agents. However, under certain conditions, transformations can occur.

Oxidation: Strong oxidizing agents can cleave acetals. organic-chemistry.org For example, treatment with reagents like meta-chloroperoxybenzoic acid (mCPBA) can lead to the formation of hydroxy alkyl esters. organic-chemistry.org The oxidation of various acetals, including 1,3-dioxolanes, with molecular oxygen in the presence of N-hydroxyphthalimide (NHPI) and a cobalt (II) acetate (B1210297) co-catalyst has been shown to yield esters. organic-chemistry.org In the case of this compound, oxidation would likely lead to cleavage of the dioxolane ring.

Reduction: The acetal group in this compound is generally resistant to standard reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). organic-chemistry.org This stability allows for the selective reduction of other functional groups within a molecule while the dioxolane moiety remains intact. wikipedia.org However, some organotin hydrides have been shown to be effective in the reduction of related dioxolane structures. researchgate.net

Table 2: Expected Outcome of Oxidation and Reduction Reactions

Reaction TypeReagentExpected Outcome
OxidationmCPBARing cleavage to form a hydroxy ester derivative
OxidationO₂/NHPI/Co(OAc)₂Ring cleavage to form an ester derivative
ReductionLiAlH₄No reaction
ReductionNaBH₄No reaction

Note: The outcomes in this table are predicted based on the known reactivity of similar 1,3-dioxolane (B20135) compounds.

Ring-Opening Reactions (e.g., Acid-Catalyzed Hydrolysis)

The most characteristic reaction of 1,3-dioxolanes is their hydrolysis under acidic conditions to regenerate the parent carbonyl compound and diol. wikipedia.org For this compound, which is an orthoester derivative, acid-catalyzed hydrolysis will lead to the formation of methyl carbonate and propane-1,2-diol.

The mechanism involves the protonation of one of the ring oxygen atoms, followed by ring opening to form a resonance-stabilized carbocation. This intermediate is then attacked by water, and subsequent loss of a proton and methanol (B129727) yields an intermediate ester, which is further hydrolyzed to the final products.

Detailed Mechanistic Investigations

The mechanistic aspects of dioxolane chemistry, particularly their formation and cleavage, have been the subject of numerous studies. While specific research on this compound is limited, the general principles derived from related structures are applicable.

Kinetic Studies of Dioxolane Formation and Cleavage

Kinetic studies on the hydrolysis of various 1,3-dioxolanes have demonstrated that the reaction is subject to general acid catalysis. acs.orgnih.gov The rate of hydrolysis is dependent on the concentration of the acid catalyst and the structure of the dioxolane. Studies on the hydrolysis of 2-methyl-1,3-dioxolane (B1212220) have been conducted to design reactive distillation processes, indicating the industrial relevance of understanding these kinetics. globethesis.com The rate of hydrolysis is influenced by factors such as temperature, catalyst concentration, and the molar ratio of reactants. globethesis.com For this compound, the presence of the two methoxy groups at the C2 position would influence the stability of the carbocation intermediate and thus the rate of hydrolysis.

Examination of Acetal Cleavage Mechanisms (e.g., with Organometallic Reagents)

The cleavage of acetals can also be achieved using reagents other than aqueous acid. Organoaluminum compounds have been shown to react with 1,3-dioxanes, a related class of cyclic acetals, leading to regiospecific cleavage of a C-O bond. osti.gov This suggests that similar reactions could be possible with 1,3-dioxolanes and other organometallic reagents, providing alternative methods for deprotection or functional group transformation. The mechanism of such reactions would likely involve coordination of the Lewis acidic organometallic reagent to one of the oxygen atoms, followed by nucleophilic attack of an alkyl or hydride group from the organometallic species. While specific studies on this compound with organometallic reagents are not documented, the general reactivity pattern of acetals suggests this as a plausible reaction pathway.

Radical Ring-Opening Polymerization of Dioxolane Derivativesthieme-connect.de

The radical ring-opening polymerization (rROP) of dioxolane derivatives, particularly cyclic ketene (B1206846) acetals (CKAs), presents a versatile method for synthesizing functional polyesters. rsc.orgnih.gov This process involves a radical initiator attacking the exocyclic double bond of the CKA monomer. The resulting radical intermediate can then undergo one of two pathways: ring-opening to form an ester linkage or ring-retaining vinyl addition. researchgate.net The competition between these pathways is a critical factor influencing the final polymer structure.

The mechanism of rROP for a generic CKA, such as 2-methylene-1,3-dioxolane, involves the addition of a radical to the methylene (B1212753) group, generating a radical intermediate on the carbon adjacent to the two oxygen atoms. This intermediate can then undergo β-scission of the C2-O3 bond, leading to the opening of the dioxolane ring and the formation of an ester group in the polymer backbone. researchgate.netrsc.org This ring-opening process introduces degradable ester linkages into the polymer chain, a desirable feature for creating biodegradable materials. nih.gov

However, the propagating primary radical is highly reactive and can participate in side reactions, such as back-biting via 1,4- or 1,7-hydrogen atom transfer, which can lead to branching in the polymer structure. researchgate.net The extent of ring-opening versus vinyl addition is influenced by the monomer structure, reaction temperature, and the nature of the initiator and other comonomers present. For instance, in the copolymerization of five-membered cyclic ketene acetals, the ring-opening ratio was observed to be between 70–85%. rsc.org

Table 1: Pathways in Radical Polymerization of Cyclic Ketene Acetals (CKAs)
Reaction PathwayDescriptionResulting LinkageSignificance
Ring-OpeningThe radical intermediate undergoes β-scission of a C-O bond in the dioxolane ring.EsterIntroduces degradability into the polymer backbone. nih.gov
Ring-Retaining (Vinyl Addition)The radical intermediate adds to another monomer without ring-opening.AcetalMaintains the cyclic acetal structure in the polymer side chain.
Back-Biting (H-transfer)The propagating radical abstracts a hydrogen atom from its own chain.Branched PointLeads to the formation of branched polymer architectures. researchgate.net

Computational and Spectroscopic Probes for Reaction Intermediatesresearchgate.net

Understanding the intricate mechanisms of reactions involving dioxolane derivatives necessitates the characterization of transient intermediates. A combination of computational and spectroscopic techniques has proven invaluable in elucidating the structures and reaction pathways of these species.

Computational Approaches: Density Functional Theory (DFT) calculations are frequently employed to investigate the energetics and mechanisms of reactions involving dioxolanes. rsc.orgrsc.org These computational studies can predict reaction barriers, elucidate copolymerization mechanisms, and rationalize observed reactivity ratios. For example, DFT calculations have been used to demonstrate that radicals derived from five-membered cyclic ketene acetals preferentially react with certain comonomers, a finding supported by calculated reaction rate constants. rsc.org Furthermore, Born-Oppenheimer molecular dynamics (BOMD) simulations can be used to trace the entire reaction pathway of photoexcited precursors, observing all steps from initial bond cleavage to the ring-opening of the subsequent dioxolanyl radical. rsc.org

Spectroscopic Probes: Various spectroscopic methods are utilized to detect and characterize the short-lived radical intermediates formed during dioxolane reactions.

Laser Flash Photolysis (LFP): This technique allows for the generation and observation of transient species on the nanosecond timescale. LFP with UV-vis detection has been used to study the fragmentation of dioxolanyl radicals. rsc.org

Electron Spin Resonance (ESR) Spectroscopy: ESR is a powerful tool for the direct detection and characterization of radical intermediates, providing information about their electronic structure.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: While typically used for stable product analysis, NMR and IR can also be employed to monitor reactions in real-time and detect certain longer-lived intermediates or changes in bonding that suggest their formation. researchgate.netrsc.org For instance, ¹H NMR can be used to identify branching points in polymers formed from rROP, which result from specific intermediate radical reactions like back-biting. researchgate.net

Table 2: Techniques for Probing Dioxolane Reaction Intermediates
TechniqueTypeInformation ObtainedReference Example
Density Functional Theory (DFT)ComputationalReaction energetics, mechanism pathways, rate constants.Elucidation of copolymerization mechanisms of cyclic ketene acetals. rsc.org
Born-Oppenheimer Molecular Dynamics (BOMD)ComputationalSimulation of entire reaction trajectories of photoexcited molecules.Observing the fragmentation of a hot dioxolanyl radical. rsc.org
Laser Flash Photolysis (LFP)SpectroscopicUV-vis spectra and kinetics of transient species.Characterization of the vinyloxy radical from dioxolanyl fragmentation. rsc.org
Electron Spin Resonance (ESR)SpectroscopicDirect detection and structural information of radical intermediates.Studying radical intermediates in various organic reactions.
NMR SpectroscopySpectroscopicStructural analysis of products and detection of branching points.Identifying 1,7-H-transfer backbiting in rROP polymers. researchgate.net

Stereochemical Outcomes and Selectivity in Dioxolane Reactions

Diastereoselectivity and Enantioselectivity in Transformationsnih.gov

Chiral 1,3-dioxolanes, such as those derived from enantiomerically pure diols, are powerful tools in asymmetric synthesis. thieme-connect.denih.gov The stereogenic centers on the dioxolane ring can effectively control the stereochemical outcome of reactions, leading to high levels of diastereoselectivity and enantioselectivity.

The principle behind this stereocontrol lies in the creation of a chiral environment around the reactive center. For instance, in reactions involving the C2 position, the substituents at C4 and C5 can direct the approach of an incoming reagent to one face of the molecule over the other. This is particularly evident in Lewis acid-mediated reactions where the Lewis acid coordinates to the oxygen atoms, creating a more rigid and defined structure that enhances facial selectivity. acs.org

A notable application is the Michael addition of anions derived from chiral 1,3-dioxolan-4-ones to electrophiles. In the reaction of the anion of (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one with β-nitro-4-methoxystyrene, two diastereomeric products were formed in a 90:10 ratio, demonstrating significant diastereoselectivity. nih.gov The absolute configuration of the products is controlled by the existing stereocenters (C2 and C5) of the dioxolanone, which dictate the trajectory of the electrophilic attack. nih.gov Similarly, enantioselective transformations can be achieved using chiral diol-based organocatalysts which create a chiral environment for the reaction. nih.gov The synthesis of new chiral 1,3-dioxolanes often proceeds with high enantiomeric excess (>99% ee) when enantiopure diols are used, as the original chiral centers are not directly involved in the reaction. nih.gov

Retention and Inversion of Configuration at Chiral Centers

The stereochemical fate of a chiral center during a chemical transformation is fundamental to stereoselective synthesis. Reactions can proceed with either retention of configuration, where the spatial arrangement of substituents at the chiral center remains unchanged, or inversion of configuration, where the arrangement is mirrored. youtube.comscribd.com

In reactions involving chiral dioxolanes, the outcome at a stereocenter depends on the specific mechanism and which bonds are broken.

Reactions not involving the chiral center: If a reaction occurs at a part of the molecule remote from the chiral center (e.g., at C2 when the chiral center is at C4), and the bonds to the chiral center are not broken, the configuration is retained. pharmaguideline.com For example, in the synthesis of many chiral 1,3-dioxolanes from chiral diols, the stereogenic centers of the diol remain untouched, leading to the formation of products with retention of the original configuration. nih.gov

Reactions involving the chiral center: When a reaction directly involves a chiral carbon, such as the C4 of this compound, the outcome is mechanism-dependent.

SN2 Reactions: A nucleophilic substitution via an SN2 mechanism at a chiral center typically proceeds with a complete inversion of configuration. This is because the nucleophile attacks from the side opposite to the leaving group, in a process often referred to as a Walden inversion. youtube.com

SN1 Reactions: Reactions proceeding through a planar carbocation intermediate (SN1 mechanism) often lead to racemization, as the incoming nucleophile can attack either face of the planar intermediate with roughly equal probability. This results in a mixture of both retention and inversion products. youtube.com

Epimerization: In some cases, a product may initially form with a specific configuration, but subsequently isomerize to its epimer under the reaction conditions, particularly in the presence of acids or bases that can facilitate enolization near the stereocenter. nih.gov

Understanding whether a reaction will proceed with retention or inversion is crucial for designing synthetic routes to stereochemically defined target molecules. scribd.compharmaguideline.com

Applications of 2,2 Dimethoxy 4 Methyl 1,3 Dioxolane in Advanced Organic Synthesis

As Protecting Groups for Vicinal Diolsresearchgate.netwikipedia.orgorganic-chemistry.orgresearchgate.net

In multistep organic synthesis, the temporary masking of reactive functional groups is a critical strategy to prevent unwanted side reactions. wikipedia.org 1,2- and 1,3-diols are frequently protected as cyclic acetals, with the isopropylidene derivative (also known as an acetonide) being one of the most common choices due to its ease of formation and cleavage. thieme-connect.de Reagents structurally related to 2,2-Dimethoxy-4-methyl-1,3-dioxolane, such as 2,2-dimethoxypropane (B42991), are standard reagents for this transformation.

The protection of vicinal diols as isopropylidene acetals is typically achieved through an acid-catalyzed reaction with an acetone (B3395972) equivalent. Reagents like 2,2-dimethoxypropane or 2-methoxypropene (B42093) serve as efficient sources for the isopropylidene group. The reaction proceeds via transacetalization, where the diol displaces the methoxy (B1213986) groups of the reagent to form the more thermodynamically stable five-membered dioxolane ring, releasing methanol (B129727) as a byproduct. thieme-connect.de This equilibrium-driven process is often facilitated by the removal of methanol, for instance, by using a Dean-Stark apparatus. organic-chemistry.org

The reaction is versatile and applicable to a wide range of diol-containing substrates, including complex molecules like carbohydrates and steroids. The choice of acid catalyst and reaction conditions can be tuned to achieve high yields and chemoselectivity.

Substrate (Diol)ReagentCatalystProduct (Isopropylidene Derivative)Reference
Butane-1,2,4-triol2,2-dimethoxypropanep-toluenesulfonic acid (PTSA)1,2-O-Isopropylidenebutane-1,2,4-triol thieme-connect.de
D-MannitolAcetoneH2SO41,2:3,4:5,6-Tri-O-isopropylidene-D-mannitol lookchem.com
(R)-(-)-Glycerol--(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol sigmaaldrich.com

The removal of the isopropylidene group is most commonly accomplished by acid-catalyzed hydrolysis, which reverses the formation reaction. thieme-connect.de The lability of the acetal (B89532) towards acid allows for its cleavage under conditions that leave many other protecting groups intact. thieme-connect.de The precise conditions can be varied to achieve selective deprotection in poly-protected molecules. For instance, terminal isopropylidene groups can be cleaved preferentially over internal ones. nih.govresearchgate.net

Transacetalation is another effective deprotection strategy, often performed by treating the acetonide with an acidic solution in acetone or another ketone. organic-chemistry.org A variety of reagent systems have been developed for mild and selective cleavage, catering to sensitive substrates.

Reagent SystemConditionsKey FeaturesReference
Aqueous Acetic AcidRoom Temp. to RefluxStandard, widely used method. thieme-connect.de
HClO4 on SiO2Room Temp.Heterogeneous catalyst, selective for terminal acetals. nih.gov
Indium(III) chloride (InCl3)Acetonitrile (B52724)/WaterChemoselective; tolerates TBDMS, Boc groups. organic-chemistry.org
Zirconium(IV) chloride (ZrCl4)-Efficient for deprotection of 1,3-dioxolanes. organic-chemistry.org
Nickel Boride (in situ)MethanolMild, chemoselective; tolerates halo and alkoxy groups. rsc.orgresearchgate.net

A significant advantage of the isopropylidene group is its stability under a broad range of reaction conditions, making it orthogonal to many other common protecting groups. It is generally stable to bases, nucleophiles, hydrides, and many oxidizing and reducing agents. This robust nature allows for extensive chemical modifications on other parts of the molecule without affecting the protected diol. organic-chemistry.org

Protecting GroupAbbreviationTypical Cleavage ConditionsCompatibility with Isopropylidene Group
BenzylBnH2, Pd/C (Hydrogenolysis)Compatible
tert-ButyldimethylsilylTBDMSF- (e.g., TBAF)Compatible organic-chemistry.org
BenzoylBzBase (e.g., NaOMe)Compatible thieme-connect.de
TosylTsReducing AgentsCompatible thieme-connect.de
tert-ButoxycarbonylBocAcid (e.g., TFA)Limited; requires selective conditions. organic-chemistry.org

As Chiral Auxiliaries and Ligands in Asymmetric Synthesisnih.gov

Chiral 1,3-dioxolanes, derived from enantiopure starting materials like tartaric acid, are pivotal scaffolds for the development of chiral auxiliaries and ligands. nih.govwikipedia.org These tools are designed to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer over the other. wikipedia.org The most prominent examples derived from this scaffold are TADDOLs (α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols). nih.govsigmaaldrich.com

TADDOLs are C₂-symmetric diols synthesized from the acetals or ketals of tartrate esters. researchgate.netnih.gov The synthesis begins with the protection of dimethyl tartrate as its isopropylidene derivative, followed by the addition of two equivalents of an aryl Grignard reagent to the ester groups. wikipedia.orgethz.ch

These diols are exceptionally versatile ligands because their two hydroxyl groups can chelate to a metal center, creating a well-defined, propeller-like chiral environment. researchgate.netnih.gov A wide variety of metals, including titanium, aluminum, zinc, and zirconium, have been complexed with TADDOLs to generate potent and selective chiral Lewis acid catalysts. researchgate.netnih.gov These catalysts are effective in a vast number of stereoselective transformations. nih.govsigmaaldrich.com

TADDOL-metal complexes are highly effective in promoting carbon-carbon bond-forming reactions with a high degree of stereocontrol. nih.gov The rigid, chiral pocket created by the TADDOL ligand around the metal center forces the substrates to approach in a specific orientation, leading to high enantioselectivity or diastereoselectivity in the product.

One of the most significant applications is the titanium-TADDOLate catalyzed nucleophilic addition of organometallic reagents to aldehydes and other electrophiles. sigmaaldrich.com These reactions have been used to synthesize a variety of chiral building blocks. For example, the asymmetric cyanosilylation of aldehydes using TADDOL derivatives as ligands can produce chiral cyanohydrins, although achieving high enantiomeric excess (ee) requires careful optimization of the ligand structure and reaction conditions. nih.gov The steric and electronic properties of the aryl groups on the TADDOL backbone are critical in dictating the level of chiral induction. nih.gov

Reaction TypeElectrophileNucleophileCatalyst SystemEnantiomeric Excess (ee)Reference
CyanosilylationBenzaldehydeTMSCNTi(OiPr)4 / TADDOL derivativeUp to 71% nih.gov
AllylationAldehydesAllyl-organometallicsCpTi-TADDOLateOften >90% researchgate.netsigmaaldrich.com
Conjugate AdditionCyclic EnonesDialkylzinc (Et2Zn)Cu(I) / TADDOL-phosphite ligandHigh researchgate.net
Ene ReactionActivated AldehydesOlefinsTi-TADDOLateHigh researchgate.net

As Key Intermediates in the Synthesis of Complex Molecules

The 1,3-dioxolane (B20135) functional group is a crucial structural motif in organic synthesis, serving as a versatile intermediate in the construction of a wide array of complex molecules. As a chiral acetal, this compound represents a valuable building block, offering both protection of functional groups and a source of stereochemistry for target molecules. While specific documented applications of this compound can be specialized, the broader class of 1,3-dioxolane derivatives has been extensively utilized in various fields of advanced organic synthesis, demonstrating the potential and established roles of this heterocyclic system.

Building Blocks for Natural Product Synthesis

The synthesis of natural products often requires intricate strategies to control stereochemistry and protect sensitive functional groups during multi-step sequences. The 1,3-dioxolane ring is a commonly employed protecting group for 1,2-diols, aldehydes, and ketones due to its stability under a range of reaction conditions and its relatively straightforward introduction and removal. nih.gov

The utility of the dioxolane framework is evident in the total synthesis of various natural products. For instance, the natural product Neosporol features a 1,3-dioxolane moiety as a core component of its structure. wikipedia.org Its synthesis, along with its isomer sporol, involves a key step where the dioxolane system is formed. wikipedia.org This highlights the role of the dioxolane ring not just as a temporary protecting group, but as an integral part of the final molecular architecture. Chiral dioxolanes, derived from enantiomerically pure starting materials like lactic acid or mandelic acid, can serve as chiral acyl anion equivalents, enabling the asymmetric synthesis of complex fragments for natural product construction. mdpi.com

Precursors in Pharmaceutical and Medicinal Chemistry Research

In the pharmaceutical and medicinal chemistry sectors, 1,3-dioxolane derivatives are pivotal intermediates for the synthesis of biologically active compounds. rjpbr.com Their structural features can impart desirable properties to drug candidates, and their stereochemistry is often critical for pharmacological activity.

Numerous biologically active molecules incorporate the 1,3-dioxolane structure, which has been associated with antifungal, antibacterial, antiviral, and antineoplastic activities. nih.gov The synthesis of novel derivatives is an active area of research. For example, certain 2,2-diphenyl-1,3-dioxolane (B8804434) derivatives have been synthesized and investigated as potential modulators to overcome multidrug resistance (MDR) in cancer chemotherapy, a significant challenge in oncology. nih.gov Furthermore, derivatives like 2-methoxy-1,3-dioxolane (B17582) have been used in the synthesis of [4,5-bis(hydroxymethyl)-1,3-dioxolan-2-yl]nucleosides, which are explored as potential inhibitors of HIV. chemicalbook.comsigmaaldrich.com

The role of specific dioxolane-containing compounds as key intermediates is well-documented. 4-Hydroxy-2-butanone (4H2B) is an important pharmaceutical intermediate used in the synthesis of the anticancer drug doxorubicin, and its conversion to derivatives like 2-(2-Bromoethyl)-2-methyl-1,3-dioxolane is a key step in certain synthetic routes. researchgate.net Similarly, solketal (B138546), a simple glycerol-derived dioxolane, is widely used in the pharmaceutical industry. researchgate.net

Dioxolane DerivativeRole in Pharmaceutical/Medicinal ChemistryReference
2,2-Diphenyl-1,3-dioxolane derivativesInvestigated as potential modulators of multidrug resistance in cancer. nih.gov
2-Methoxy-1,3-dioxolaneUsed to synthesize nucleoside analogs as potential HIV inhibitors. chemicalbook.comsigmaaldrich.com
2-(2-Bromoethyl)-2-methyl-1,3-dioxolaneIntermediate derived from 4-Hydroxy-2-butanone, which is crucial for the synthesis of the anticancer drug doxorubicin. researchgate.net
2,2-Dimethyl-4-hydroxymethyl-1,3-dioxolane (Solketal)Widely used as an intermediate and solvent in the pharmaceutical industry. researchgate.net

Role in Synthesis of Specialty Chemicals and Fine Chemicals

Beyond pharmaceuticals, the 1,3-dioxolane framework is a building block for a variety of specialty and fine chemicals. These are high-purity, low-volume chemicals that have specific functions in various industries, including fragrances, detergents, and polymers. nih.govresearchgate.net

The fragrance and flavor industry utilizes compounds with specific stereochemistry and functional groups to achieve desired sensory profiles. Solketal, for example, serves as a raw material in the synthesis of fragrances. researchgate.net The inherent chirality of many dioxolane derivatives makes them valuable starting materials for creating enantiomerically pure specialty chemicals. The acetal nature of the dioxolane ring can also be used to modify the properties of polymers, with 1,3-dioxolane itself acting as a comonomer in the production of polyacetals. wikipedia.org The conversion of biomass-derived materials, such as glycerol (B35011), into value-added dioxolane derivatives like solketal represents a key strategy in sustainable chemistry for producing green solvents and chemical intermediates. researchgate.net

Catalysis in the Context of 2,2 Dimethoxy 4 Methyl 1,3 Dioxolane Chemistry

Catalytic Systems for Dioxolane Formation

The formation of the 1,3-dioxolane (B20135) ring, a type of ketal, is typically achieved through the reaction of a diol with a ketone or its equivalent, such as an orthoester or a dimethoxyketal. For 2,2-Dimethoxy-4-methyl-1,3-dioxolane, this involves the reaction of 1,2-propanediol with a dimethoxydimethyl carbonate equivalent. This transformation is an acid-catalyzed process, with a wide array of catalysts being effective. wikipedia.org

Brønsted acids are conventional and highly effective catalysts for acetalization and ketalization reactions. organic-chemistry.org They function by protonating the carbonyl oxygen (or an oxygen of a precursor), which increases the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by the diol.

p-Toluenesulfonic Acid (p-TSA): As a strong, non-toxic, and organic-soluble acid, p-TSA is widely used for preparing dioxolanes. organic-chemistry.org Its application in refluxing toluene (B28343) with a Dean-Stark apparatus allows for the continuous removal of water, which drives the equilibrium towards the formation of the dioxolane product. organic-chemistry.org

Sulfuric Acid: Concentrated sulfuric acid is another traditional and potent catalyst for dioxolane synthesis. However, its strong corrosive nature and the potential for side reactions, such as charring and tar formation, can complicate the process and reduce product yield. researchgate.netgoogle.com In some preparations of 1,3-dioxolane, the use of sulfuric acid required higher temperatures and resulted in significant impurities compared to other catalytic systems. google.com

Ionic Liquids (ILs): Ionic liquids, particularly those with acidic properties, have emerged as green and reusable catalysts for dioxolane formation. jchemrev.com Protic imidazolium (B1220033) ILs, for example, can act as both the reaction medium and the catalyst, activating dienophiles through hydrogen bonding. ppor.az In the synthesis of 1,3-dioxolane, 1-butyl-3-methylimidazolium hydrogen sulphate salt has been shown to be a stable and effective catalyst, leading to a purer product with less corrosion to the reaction vessel compared to sulfuric acid. google.com These ILs can be Brønsted–Lewis acidic, and their acidity can be tuned by altering the cation or anion species. jchemrev.com

Lewis acids catalyze dioxolane formation by coordinating to the carbonyl oxygen, which, similar to protonation, activates the carbonyl group for nucleophilic attack.

Tin(II) Chloride (SnCl₂) and Zinc Chloride (ZnCl₂): These are common, inexpensive Lewis acids used in organic synthesis. Anhydrous ZnCl₂ is particularly effective in reactions involving alcohols and epoxides. researchgate.netquora.com In the synthesis of the related 2,2,4-trimethyl-1,3-dioxolane, a catalyst system composed of anhydrous zinc chloride and an ionic liquid demonstrated high conversion (94-95%) and selectivity (99-100%). google.com This combined system was developed to replace more expensive and environmentally harmful catalysts. google.com

Metal Triflate Salts: Metal triflates [M(OTf)n] are highly active Lewis acid catalysts known for their stability in aqueous media. ppor.az Their high Lewis acidity makes them suitable for various organic reactions, including the formation of dioxolanes. ppor.az Zinc trifluoromethanesulfonate (B1224126) has been used as a catalyst for the reaction of 1,2-propylene oxide and acetone (B3395972), although it is considered expensive and can cause environmental pollution. google.com

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions.

Zeolites and Aluminosilicates: These microporous crystalline materials possess both Brønsted and Lewis acid sites, making them effective catalysts for acid-catalyzed reactions. mdpi.commdpi.com Amorphous aluminosilicates have been shown to be effective catalysts for various transformations. google.com In a study on the acetalization of 3,4-dimethoxybenzaldehyde (B141060) and propylene (B89431) glycol, an aluminosilicate (B74896) catalyst synthesized from low-grade kaolin (B608303) demonstrated higher activity than ZSM-5, achieving 100% selectivity for the corresponding dioxolane product. mdpi.com The catalytic activity could be further enhanced by the addition of Fe³⁺ to the aluminosilicate structure. mdpi.com

Metal Oxide Systems: Solid acid catalysts, including mixed metal oxides like ZrO₂/TiO₂, can effectively catalyze ring-forming reactions. These systems possess both Brønsted and Lewis acid sites on their surfaces, which can work synergistically. mdpi.com Silica (B1680970) gel and alumina (B75360) have also been reported as effective, low-cost heterogeneous catalysts for the synthesis of 1,3-dioxolanes from carbonyl compounds and ethylene (B1197577) glycol under solvent-free conditions. researchgate.netresearchgate.net

Encapsulated Metal Complexes: Encapsulating metal complexes within the porous structures of materials like zeolites creates "ship-in-the-bottle" catalysts. researchgate.net This approach combines the high activity of homogeneous catalysts with the stability and recyclability of heterogeneous systems. Zeolite encapsulated Co(II), Cu(II), and Zn(II) complexes have been successfully used to catalyze the synthesis of 2,2-dimethyl-4-phenyl- scienceopen.comrsc.org-dioxolane from styrene (B11656) oxide and acetone, demonstrating the applicability of this method for dioxolane formation. researchgate.net

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a metal-free alternative to traditional catalysis. organic-chemistry.org For acetalization reactions, catalysts that operate under neutral conditions are particularly valuable for substrates with acid-sensitive functional groups.

Thiourea derivatives, such as 1,3-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been shown to catalyze the acetalization of carbonyl compounds under neutral conditions, providing moderate to high yields. More recently, photo-organocatalytic methods have been developed. Using thioxanthenone as a photocatalyst and household lamps as a light source, a variety of aldehydes have been converted into cyclic acetals in high yields under mild and green conditions. rsc.org Chiral Brønsted acids have also been employed in enantioselective acetalization reactions. scienceopen.com These approaches highlight the growing potential of organocatalysis to provide efficient and selective pathways for dioxolane synthesis. scienceopen.comresearchgate.net

Role of Dioxolane Derivatives in Catalytic Processes

Beyond their synthesis, derivatives of this compound can play an active role in other catalytic transformations, most notably by functioning as ligands for metal catalysts.

The oxygen atoms within the dioxolane ring possess lone pairs of electrons that can coordinate with transition metal centers. This allows dioxolane derivatives to act as ligands, stabilizing metal complexes and influencing their catalytic activity and selectivity.

A structurally similar compound, 1,3-Dioxolane-2-methanol, 2,4-dimethyl-, is noted for its ability to form stable complexes with metals, making it useful in organometallic chemistry and catalysis. smolecule.com The dioxolane moiety can be incorporated into larger, more complex ligand structures. For instance, new amino vic-dioxime complexes containing 1,3-dioxolane groups have been synthesized and characterized with various transition metals, including Cu(II), Ni(II), and Co(II). bingol.edu.tr The stability of complexes formed with vic-dioxime ligands is well-established, and incorporating a dioxolane group can modify the electronic and steric properties of the resulting metal complex. bingol.edu.tr The development of ruthenium molecular catalysts for the conversion of diols to dioxolanes further illustrates the interplay between metal complexes and the dioxolane structure. d-nb.inforwth-aachen.denih.gov

As Precursors for Catalytically Active Species

While the direct conversion of this compound into a catalytically active species is not documented in the reviewed scientific literature, the broader class of 1,3-dioxolane derivatives serves as a foundational structural motif in the synthesis of highly effective chiral ligands for asymmetric catalysis. The inherent chirality and conformational rigidity of the dioxolane ring make it an excellent scaffold for creating a well-defined chiral environment around a metal center.

A preeminent example of this is the class of compounds known as TADDOLs, which stands for α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols. nih.govwikipedia.org These C₂-symmetric diols are not directly synthesized from this compound but from tartaric acid esters. The synthesis involves the protection of the diol of a tartrate ester as an acetal (B89532) or ketal, forming a 1,3-dioxolane ring, followed by the reaction of the ester groups with aryl Grignard reagents to install the two diarylhydroxymethyl groups. nih.govethz.ch

The resulting TADDOLs are exceptionally versatile chiral auxiliaries. nih.gov Their utility stems from the two hydroxyl groups which can coordinate to a variety of metals, including titanium, rhodium, iridium, palladium, and others. nih.gov This coordination creates a chiral Lewis acid or a chiral transition metal complex that can catalyze a wide range of enantioselective reactions. The bulky aryl groups on the TADDOL ligand create a well-defined chiral pocket that effectively controls the stereochemical outcome of the reaction.

The applications of TADDOL-metal complexes in catalysis are extensive and include:

Lewis Acid Catalysis: Titanium-TADDOLates (Ti-TADDOLates) are widely used as chiral Lewis acids in reactions such as Diels-Alder reactions, ene reactions, and aldol (B89426) additions. nih.gov

Catalytic Hydrogenation: Rhodium and Iridium complexes of TADDOL-derived ligands have been employed in the asymmetric hydrogenation of various substrates. nih.gov

Metathesis Polymerization: TADDOL-based complexes have been utilized in stereoregular metathesis polymerization. nih.gov

The versatility of the TADDOL framework allows for the synthesis of derivatives with various heteroatom ligands (N, P, O, S) to fine-tune the electronic and steric properties of the resulting metal complexes for specific catalytic applications. nih.gov Furthermore, TADDOLs can be functionalized to be incorporated into polymers or grafted onto solid supports like silica gel, leading to the development of recyclable, solid-phase catalysts. nih.gov

The following table summarizes some of the key research findings on the application of TADDOLs as precursors for catalytically active species.

Precursor ClassCatalytically Active SpeciesMetal CenterApplicationKey Findings
TADDOLsTADDOLate complexesTiLewis acid catalysis (e.g., Diels-Alder)Highly effective in controlling enantioselectivity.
TADDOLsTADDOL-phosphine complexesRh, IrAsymmetric HydrogenationUsed for the enantioselective reduction of unsaturated compounds.
TADDOLsTADDOL-based complexesMoStereoregular Metathesis PolymerizationEnables control over the stereochemistry of the resulting polymer.
TADDOLsTADDOLate complexesLi, B, Mg, Al, Si, Cu, Zn, Ce, Zr, Pd, PtVarious enantioselective synthesesDemonstrates the broad applicability of the TADDOL scaffold in organometallic catalysis. nih.gov

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of 2,2-Dimethoxy-4-methyl-1,3-dioxolane in solution. The presence of a chiral center at the C4 position renders the molecule asymmetric, leading to magnetic non-equivalence for otherwise chemically similar nuclei.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure and purity of the compound.

The ¹H NMR spectrum is predicted to show six distinct signals. Due to the chiral center at C4, the two methoxy (B1213986) groups at C2 are diastereotopic and thus expected to appear as two separate singlets. Similarly, the two protons on the C5 carbon are also diastereotopic, resulting in two distinct signals, each likely appearing as a doublet of doublets due to geminal and vicinal coupling. The methine proton at C4 would appear as a multiplet, and the methyl protons at C4 would present as a doublet. The integration of these signals corresponds to the number of protons, confirming the structure. Purity is assessed by the absence of signals from impurities or residual solvents.

The ¹³C NMR spectrum is expected to display seven unique carbon signals, corresponding to each carbon in the molecule: the acetal (B89532) carbon (C2), the two methoxy carbons, the chiral methine carbon (C4), the methylene (B1212753) carbon (C5), and the methyl carbon. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

Predicted chemical shifts (δ) are in ppm relative to TMS in a typical deuterated solvent like CDCl₃.

Atom Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
CH ₃ (at C4)~1.3 (d)~17
-OCH ₃ (diastereotopic 1)~3.3 (s)~49
-OCH ₃ (diastereotopic 2)~3.4 (s)~50
CH ₂ (at C5, diastereotopic H)~3.6 (dd)~73
CH ₂ (at C5, diastereotopic H')~4.1 (dd)~73
CH (at C4)~4.3 (m)~77
C 2 (acetal)-~120

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a critical correlation between the methine proton at C4 and the two diastereotopic protons at C5. Additionally, a correlation between the C4 proton and the protons of the C4-methyl group would be observed, confirming the placement of the methyl group on the dioxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded protons and carbons (¹JCH). This technique allows for the definitive assignment of each carbon atom that bears protons. For instance, it would show cross-peaks connecting the proton signal at ~4.3 ppm to the carbon signal at ~77 ppm (C4), and the proton signals of the methoxy groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds, ²JCH and ³JCH), which is crucial for piecing together the molecular skeleton. Key HMBC correlations would include signals from the methoxy group protons (~3.3-3.4 ppm) to the acetal carbon (C2, ~120 ppm). Furthermore, correlations from the C4 and C5 protons to the C2 carbon would firmly establish the dioxolane ring structure.

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance without the need for an identical analytical standard of the analyte. To determine the purity of this compound, a known mass of the sample is dissolved with a known mass of a high-purity, certified internal standard (e.g., maleic acid or dimethyl sulfone) in an NMR solvent.

The ¹H NMR spectrum is acquired under specific conditions that ensure a linear response, primarily a sufficiently long relaxation delay (d1). The purity of the analyte is calculated by comparing the integral of a unique, well-resolved signal from the analyte (e.g., one of the methoxy singlets) with the integral of a signal from the internal standard. This method can also be used to precisely determine the yield of a reaction that produces this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which is used for identification, purity analysis, and molecular formula confirmation.

GC-MS is a hyphenated technique ideal for the analysis of volatile compounds like this compound. The gas chromatograph first separates the compound from any volatile impurities in the sample based on boiling point and column affinity. The retention time is a characteristic property used for identification.

After separation, the compound enters the mass spectrometer, where it is typically ionized by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of fragment ion abundance versus m/z, serves as a molecular fingerprint. The molecular ion peak (M⁺) would confirm the molecular weight, while the fragmentation pattern helps to elucidate the structure. Purity is assessed by the presence of a single chromatographic peak with a consistent mass spectrum.

Table 2: Predicted Key Fragments in the Electron Ionization Mass Spectrum of this compound

Based on common fragmentation pathways for cyclic acetals.

m/z (Predicted) Proposed Fragment Identity Fragmentation Pathway
147[M - CH₃]⁺Loss of a methyl radical from a methoxy group or the C4-methyl group.
117[M - OCH₃]⁺Loss of a methoxy radical, a characteristic fragmentation of methoxy acetals.
101[C₅H₉O₂]⁺Cleavage of the dioxolane ring with loss of the methoxy groups.
87[C₄H₇O₂]⁺Loss of the C4-methyl group followed by ring fragmentation.
75[CH₃O=C-OCH₃]⁺Fragment containing the C2 carbon and the two methoxy groups.

High-Resolution Mass Spectrometry is used to measure the mass of a molecule with extremely high accuracy (typically to within 0.001 mass units). This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, the molecular formula is C₇H₁₄O₄.

By comparing the experimentally measured exact mass with the theoretically calculated mass for the formula C₇H₁₄O₄, one can confirm the molecular formula with very high confidence, distinguishing it from any other potential structures or impurities that might have the same nominal mass but a different elemental composition.

Table 3: Exact Mass Data for this compound

Parameter Value
Molecular FormulaC₇H₁₄O₄
Nominal Mass162 amu
Monoisotopic (Exact) Mass162.08921 Da

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a powerful analytical technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. While specific LC-MS studies on this compound are not extensively documented in publicly available literature, the behavior of acetals and ketals under mass spectrometric conditions allows for a predictive analysis of its expected fragmentation patterns.

In a typical LC-MS analysis, the compound would first be separated from a mixture on a liquid chromatography column, likely a reverse-phase column such as a C18. The mobile phase would be optimized to achieve good separation, often consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid to promote protonation.

Following elution from the LC column, the analyte would be introduced into the mass spectrometer, likely using an electrospray ionization (ESI) source. In positive ion mode, the molecule is expected to be protonated to form the pseudomolecular ion [M+H]⁺. The fragmentation of this ion is critical for structural confirmation. The presence of two methoxy groups on the C2 carbon makes this position a likely site for initial fragmentation. Key fragmentation pathways for acetals and ketals often involve the loss of an alcohol molecule. For this compound, a primary fragmentation would be the loss of a methanol (CH₃OH) molecule from the protonated molecular ion.

Predicted LC-MS Data for this compound:

Parameter Predicted Value/Observation
Molecular FormulaC₇H₁₄O₄
Molecular Weight162.18 g/mol
Ionization ModePositive Electrospray Ionization (ESI+)
Pseudomolecular Ion [M+H]⁺m/z 163.09
Primary Fragment Ion[M+H - CH₃OH]⁺
m/z of Primary Fragment131.07

This technique would be invaluable for identifying this compound in complex matrices, such as reaction mixtures or biological samples, and for distinguishing it from isomeric compounds through careful analysis of its retention time and fragmentation pattern.

Infrared (IR) and Raman Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Conformational Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. For this compound, the FTIR spectrum would be characterized by several key absorption bands.

The most prominent features would be the C-H stretching vibrations of the methyl and methoxy groups, typically appearing in the 2850-3000 cm⁻¹ region. The presence of the dioxolane ring, a cyclic acetal, will give rise to strong C-O stretching bands, which are characteristic of ethers and acetals, generally found in the 1000-1200 cm⁻¹ region. The specific frequencies and shapes of these bands can also provide insights into the conformation of the five-membered dioxolane ring. longdom.org The dioxolane ring is not planar and can exist in various "envelope" or "twisted" conformations. datapdf.comacs.org The subtle shifts in the vibrational frequencies can be correlated with the specific conformation adopted by the molecule in its measured state (liquid or solid).

Vibrational Modes and Their Assignment

The following table presents the predicted vibrational modes and their assignments for this compound, based on known data for similar structures.

Predicted Vibrational Modes and Assignments for this compound:

Wavenumber Range (cm⁻¹) Vibrational Mode Description
2950-3050ν(C-H)Asymmetric and symmetric stretching of CH₃ and CH₂ groups
2850-2950ν(C-H)Symmetric stretching of CH₃ and CH₂ groups
1450-1480δ(CH₃), δ(CH₂)Asymmetric and symmetric bending (scissoring) of methyl and methylene groups
1370-1390δ(CH₃)Symmetric bending (umbrella mode) of the C4-methyl group
1200-1250νₐₛ(C-O-C)Asymmetric stretching of the acetal C-O-C bonds
1000-1150νₛ(C-O-C)Symmetric stretching of the dioxolane ring and methoxy C-O bonds
800-950ρ(CH₃)Rocking modes of the methyl groups
Below 600Ring deformationSkeletal vibrations and torsional modes of the dioxolane ring

Raman spectroscopy would complement the FTIR data. While C-O stretching modes are strong in the IR spectrum, C-C backbone vibrations and symmetric stretching modes are often more prominent in the Raman spectrum.

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Absolute Configuration

The this compound molecule contains a chiral center at the C4 position of the dioxolane ring. Therefore, it can exist as two enantiomers, (R)-2,2-Dimethoxy-4-methyl-1,3-dioxolane and (S)-2,2-Dimethoxy-4-methyl-1,3-dioxolane. If a single enantiomer can be crystallized in a non-centrosymmetric space group, X-ray crystallography can be used to determine its absolute configuration. This is typically achieved using anomalous dispersion effects, often by comparing the intensities of Friedel pairs of reflections. The determination of the absolute configuration is crucial in fields such as stereoselective synthesis and pharmaceutical development.

Analysis of Molecular Conformation and Intermolecular Interactions

A crystal structure of this compound would reveal the preferred conformation of the molecule in the solid state. The five-membered dioxolane ring is known to be flexible and can adopt various puckered conformations to minimize steric strain. datapdf.comacs.org X-ray diffraction data would precisely define the puckering of the ring and the orientation of the substituents (the two methoxy groups at C2 and the methyl group at C4).

Chromatographic Methods

Chromatographic techniques are pivotal in the analytical characterization of this compound, enabling its separation, identification, and quantification within various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly significant in assessing its purity, resolving its stereoisomers, and analyzing its presence in volatile mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separations

High-Performance Liquid Chromatography is a cornerstone technique for the non-volatile analysis of this compound, offering high resolution and sensitivity for purity assessment and the separation of stereoisomers.

For purity analysis, reversed-phase HPLC is commonly employed. This method separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase. While specific application notes for this compound are not extensively detailed in publicly available literature, methods for structurally similar dioxolane derivatives can provide a foundational methodology. For instance, the separation of analogous compounds often utilizes a C18 column with a mobile phase consisting of an organic solvent like acetonitrile or methanol and an aqueous component, sometimes with an acid modifier like phosphoric or formic acid to improve peak shape. sielc.com

Chiral separations are crucial due to the presence of a stereocenter at the C4 position of the dioxolane ring. Enantiomers of a chiral compound have identical physical and chemical properties in an achiral environment but can exhibit different biological activities. nih.gov Chiral HPLC is a powerful tool for separating these enantiomers, typically employing a chiral stationary phase (CSP). mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability in resolving a variety of chiral compounds. hplc.eu The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) system, is critical for achieving optimal separation.

Below is an interactive data table summarizing typical HPLC conditions for the analysis of related dioxolane compounds, which can be adapted for this compound.

ParameterPurity Analysis (Reversed-Phase)Chiral Separation
Stationary PhaseC18 (e.g., Newcrom R1) sielc.comChiral Stationary Phase (e.g., Amylose or Cellulose-based) hplc.eu
Mobile PhaseAcetonitrile/Water with Phosphoric Acid sielc.comHexane/Isopropanol or Acetonitrile/Water
DetectorUV-Vis or Refractive Index (RI)UV-Vis or Polarimetric Detector
Flow Rate1.0 mL/min0.5 - 1.0 mL/min
TemperatureAmbientControlled (e.g., 25 °C)

Gas Chromatography (GC) for Volatile Mixture Analysis

Gas Chromatography is an essential technique for the analysis of volatile compounds and is well-suited for the characterization of this compound, which has a relatively low boiling point. GC is widely used for determining the purity of the compound and for its quantification in complex volatile mixtures. uzh.ch

In a typical GC analysis, the sample is vaporized and injected into the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. For routine analysis of dioxolane derivatives, a nonpolar or medium-polarity capillary column, such as one coated with a polysiloxane-based stationary phase, is often used. nih.gov Detection is commonly performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS), which provides structural information for identification. researchgate.net

For the analysis of chiral compounds like this compound, chiral GC is the method of choice. This technique utilizes a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, to achieve the separation of enantiomers. nih.gov The selection of the appropriate chiral column is critical for successful resolution. For example, a study on the chiral separation of a similar compound, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, found that a stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin provided the best separation of the (R)- and (S)-enantiomers. nih.gov The temperature program of the GC oven is a key parameter that is optimized to achieve baseline separation of the enantiomers in a reasonable analysis time.

The following interactive data table outlines typical GC parameters for the analysis of dioxolane-related compounds, which can serve as a starting point for method development for this compound.

ParameterPurity AnalysisChiral Separation
ColumnNonpolar (e.g., 5% Phenyl Polymethylsiloxane) nih.govChiral (e.g., β-Cyclodextrin derivative) nih.gov
Carrier GasHelium or NitrogenHelium or Hydrogen
Injector Temperature250 °C250 °C
Oven Temperature ProgramIsothermal or Gradient (e.g., 50 °C to 250 °C)Optimized Gradient for Enantiomer Resolution
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS) uzh.chresearchgate.netFlame Ionization Detector (FID) nih.gov

Computational and Theoretical Investigations of 2,2 Dimethoxy 4 Methyl 1,3 Dioxolane

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental properties of 2,2-Dimethoxy-4-methyl-1,3-dioxolane. These calculations allow for a detailed exploration of the molecule's potential energy surface, electronic distribution, and the energetic profiles of its chemical transformations.

Geometry Optimization and Conformational Analysis

The conformational landscape of this compound is dictated by the flexibility of the five-membered dioxolane ring and the rotational freedom of the methoxy (B1213986) and methyl substituents. The 1,3-dioxolane (B20135) ring is known to be highly flexible, adopting non-planar conformations to alleviate torsional strain. datapdf.com The two principal conformations are the "envelope" (C_s symmetry) and the "half-chair" (C_2 symmetry), which are typically close in energy and separated by low energy barriers. datapdf.com

For this compound, the presence of the methyl group at the C4 position introduces chirality and further diversifies the conformational possibilities. The methyl group can adopt either a pseudo-axial or a pseudo-equatorial position in both the envelope and half-chair conformations of the ring. Furthermore, the orientation of the two methoxy groups at the C2 position also contributes to the conformational complexity.

Geometry optimization calculations, commonly performed using Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G*, can identify the stable conformers and their relative energies.

Table 1: Calculated Relative Energies of this compound Conformers

Conformer Ring Conformation Methyl Group Orientation Relative Energy (kcal/mol)
I Envelope Pseudo-equatorial 0.00
II Half-Chair Pseudo-equatorial 0.45
III Envelope Pseudo-axial 1.20

| IV | Half-Chair | Pseudo-axial | 1.55 |

Note: The data presented in this table is illustrative and based on typical energy differences found in substituted 1,3-dioxolanes.

The results of such calculations generally indicate that conformers with the methyl group in a pseudo-equatorial position are more stable due to reduced steric interactions. The small energy differences between the various conformers suggest that the molecule exists as a dynamic equilibrium of these forms at room temperature.

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of this compound governs its reactivity. The presence of five electronegative oxygen atoms significantly influences the charge distribution within the molecule. The carbon atom at the C2 position, bonded to three oxygen atoms (one from the ring and two from the methoxy groups), is highly electron-deficient and thus electrophilic. rsc.org This makes it susceptible to nucleophilic attack, which is the key step in the hydrolysis of orthoesters. youtube.com

Reactivity descriptors derived from conceptual DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and Mulliken atomic charges, provide quantitative measures of the molecule's reactivity.

Table 2: Calculated Electronic Properties and Reactivity Descriptors

Parameter Value
HOMO Energy -10.5 eV
LUMO Energy +1.2 eV
HOMO-LUMO Gap 11.7 eV
Mulliken Charge on C2 +0.75 e
Mulliken Charge on Ring O1 -0.55 e

Note: These values are representative and would be obtained from DFT calculations.

A large HOMO-LUMO gap suggests high kinetic stability. The significant positive charge on the C2 carbon confirms its electrophilic character, making it the primary site for reactions such as acid-catalyzed hydrolysis.

Transition State Modeling for Reaction Mechanism Elucidation

Computational modeling of transition states is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, a key reaction is its hydrolysis to form a methyl ester and propylene (B89431) glycol, which proceeds under acidic conditions. wikipedia.org

The mechanism involves the initial protonation of one of the oxygen atoms, followed by the cleavage of a C-O bond to form a resonance-stabilized oxocarbenium ion intermediate. nih.gov A subsequent attack by a water molecule and loss of a proton yields the final products.

Transition state modeling, often using methods like the synchronous transit-guided quasi-Newton (STQN) method, allows for the location of the transition state structures along the reaction coordinate and the calculation of the activation energy barriers for each step. This can reveal the rate-determining step of the reaction. For acetal (B89532) hydrolysis, the formation of the oxocarbenium ion is typically the rate-limiting step. nih.gov The presence of multiple oxygen atoms can stabilize the developing positive charge in the transition state. nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of the molecule in a condensed phase, such as in a solvent, over time.

Solvent Effects on Dioxolane Reactivity

The reactivity of this compound, particularly its hydrolysis, is significantly influenced by the solvent. ucsb.edu MD simulations can model the explicit interactions between the dioxolane and solvent molecules, providing a detailed picture of the solvation shell and its impact on the reaction.

In polar protic solvents like water, solvent molecules can stabilize charged intermediates and transition states through hydrogen bonding, thereby lowering the activation energy and accelerating the reaction rate. ic.ac.uk MD simulations can quantify the number of hydrogen bonds formed and their lifetimes, offering a dynamic perspective on the solvent's role. For instance, simulations can show how water molecules actively participate in the proton transfer steps of the hydrolysis mechanism. ic.ac.uk

Simulations of Intermolecular Interactions

MD simulations are also valuable for studying the non-covalent intermolecular interactions between molecules of this compound or between the dioxolane and other molecules in a mixture. These interactions are crucial for understanding the bulk properties of the substance, such as its miscibility with other liquids and its behavior as a potential solvent.

By analyzing the radial distribution functions (RDFs) from an MD simulation, it is possible to determine the preferred distances and orientations between molecules. For a polar molecule like this compound, dipole-dipole interactions would be expected to play a significant role in its liquid structure. Simulations can provide a detailed picture of how these molecules pack together in the liquid phase.

In Silico Modeling for Chemical Property Prediction

In silico modeling has become an indispensable part of chemical research, enabling the prediction of molecular properties from their chemical structure alone. nih.gov This approach is particularly valuable for screening new molecules and understanding their behavior in different environments without the need for extensive laboratory experiments. For this compound, computational models can estimate key parameters related to its solubility and solvent characteristics.

Hansen Solubility Parameters are a widely used method for predicting the solubility of a substance in a given solvent. diva-portal.org The total Hildebrand solubility parameter is divided into three distinct components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). hansen-solubility.comstenutz.eu Together, these parameters define a point in a three-dimensional "solubility space." The principle is that substances with similar HSPs are likely to be miscible.

Table 1: Hansen Solubility Parameters (HSPs) Definitions

Parameter Name Description
δD Dispersion Parameter Represents the energy from atomic dispersion forces (van der Waals forces).
δP Polar Parameter Represents the energy from dipolar intermolecular forces.

| δH | Hydrogen Bonding Parameter | Represents the energy from hydrogen bonding between molecules. |

The Kamlet-Abboud-Taft parameters are a set of solvatochromic parameters used to quantify the properties of a solvent in terms of its hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π*). mdpi.comstenutz.eu These parameters are empirically derived from the solvent-induced shifts in the UV-visible spectra of specific indicator dyes. analis.com.my

Computational methods, such as those using COSMO-RS theory, have been developed to predict these parameters in silico. mdpi.comresearchgate.net This allows for the characterization of new or unstudied solvents without experimental measurements. These parameters are valuable for understanding solvent effects on reaction rates, equilibria, and spectroscopic properties. mdpi.comresearchgate.net Specific Kamlet-Abboud-Taft parameters for this compound have not been detailed in the available literature, but theoretical calculations could provide estimates.

Table 2: Kamlet-Abboud-Taft Parameter Definitions

Parameter Name Description
α Hydrogen Bond Acidity Measures the ability of the solvent to act as a hydrogen bond donor.
β Hydrogen Bond Basicity Measures the ability of the solvent to act as a hydrogen bond acceptor.

| π * | Dipolarity/Polarizability | Measures the solvent's ability to stabilize a charge or a dipole through dielectric effects. |

Spectroscopic Data Prediction and Validation

Computational quantum chemistry is frequently used to predict the spectroscopic signatures of molecules, which is essential for their identification and structural elucidation. Theoretical calculations can provide valuable insights into vibrational and nuclear magnetic resonance spectra.

For molecules structurally related to this compound, such as 2-methoxy-1,3-dioxolane (B17582), density functional theory (DFT) methods, particularly with the B3LYP functional, have been successfully used to calculate vibrational frequencies (FT-IR and FT-Raman). researchgate.net The predicted spectra are then compared with experimental data to validate the computational method and to aid in the assignment of vibrational modes. researchgate.net

Similarly, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be simulated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These theoretical chemical shifts are typically compared to experimental values, often referenced against a standard like tetramethylsilane (B1202638) (TMS), to confirm the molecular structure. nih.gov The agreement between the computed and observed spectra serves as a powerful validation of the proposed molecular structure and the computational model's accuracy. nsf.gov

Table 3: Conceptual Comparison of Predicted vs. Experimental Spectroscopic Data

Spectroscopic Technique Predicted Data (Computational) Experimental Data Purpose of Comparison
FT-IR Vibrational Frequencies (cm⁻¹) Absorption Bands (cm⁻¹) Assignment of functional group vibrations and validation of the computed molecular geometry.
¹H NMR Chemical Shifts (ppm) Chemical Shifts (ppm) Structural confirmation and assignment of protons in the molecule.

| ¹³C NMR | Chemical Shifts (ppm) | Chemical Shifts (ppm) | Assignment of carbon atoms and confirmation of the carbon skeleton. |

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